1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile

Lipophilicity CNS drug design Physicochemical profiling

This compound is a versatile, dual-pharmacophore building block, uniquely combining a σ₁ receptor ligand motif with an orexin receptor recognition element in a single, sterically constrained molecule. Unlike simpler analogs, its 4-phenyl-4-carbonitrile core provides a crucial quaternary sp³ center for SAR studies, making it essential for neurological screening campaigns. Procuring this exact structure is critical; generic alternatives lacking the phenyl group or with a different isoxazole linkage invalidate established structure-activity and pharmacokinetic models, doubling screening costs. Ideal for CNS PET tracer development and matched-pair regioisomer libraries.

Molecular Formula C17H19N3O
Molecular Weight 281.359
CAS No. 2034544-45-9
Cat. No. B2923932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile
CAS2034544-45-9
Molecular FormulaC17H19N3O
Molecular Weight281.359
Structural Identifiers
SMILESCC1=C(C=NO1)CN2CCC(CC2)(C#N)C3=CC=CC=C3
InChIInChI=1S/C17H19N3O/c1-14-15(11-19-21-14)12-20-9-7-17(13-18,8-10-20)16-5-3-2-4-6-16/h2-6,11H,7-10,12H2,1H3
InChIKeyDXOZWHOIXOIREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile (CAS 2034544-45-9): Core Scaffold Identity and Procurement Relevance


1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile (CAS 2034544-45-9) is a heterocyclic small molecule belonging to the 4-phenylpiperidine-4-carbonitrile class, distinguished by an N‑(5-methylisoxazol-4-yl)methyl substituent [1]. The compound incorporates a quaternary 4‑cyano‑4‑phenyl centre on the piperidine ring, creating a sterically constrained, lipophilic core that is fundamentally distinct from simpler piperidine‑isoxazole derivatives. This structural architecture places it at the intersection of two bioactive chemotypes: 4‑phenylpiperidine‑4‑carbonitrile σ₁ receptor ligands [2] and isoxazole‑containing orexin / FAAH modulators [3]. Its identity as a dual‑pharmacophore building block, rather than a single‑target probe, is the principal reason for focused procurement.

Why 1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile Cannot Be Replaced by Generic In‑Class Analogs


The 4‑phenyl‑4‑carbonitrile motif is not a passive substituent; it introduces a quaternary sp³ centre that rigidifies the piperidine chair conformation, alters the pKa of the piperidine nitrogen, and contributes approximately 2.5 logP units relative to the non‑phenyl congener . Simultaneously, the methylene bridge between the isoxazole and piperidine nitrogen preserves amine basicity and metabolic vulnerability distinct from the carbonyl‑linked analogs (e.g., nerbacadol). Substituting with 1‑[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile (CAS 2034245-61-7) removes the phenyl‑dependent σ₁ pharmacophore [1], while replacing with a carbonyl‑linked regioisomer shifts the conformational ensemble of the isoxazole relative to the piperidine pocket. These multi‑parameter differences mean that generic replacement invalidates both structure‑activity relationships (SAR) and pharmacokinetic predictions built on the intact scaffold.

1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile: Comparator-Anchored Quantitative Evidence for Scientific Selection


LogP Differentiation: 4-Phenyl vs. Des-Phenyl Analog Drives Membrane Permeability and CNS Penetration Potential

The 4-phenyl substituent increases calculated logP by approximately 2.6 units compared to the des‑phenyl analog 1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile (CAS 2034245-61-7). This difference is quantitatively consistent with the Hansch π constant for a phenyl group (~2.0–2.5) modified by the quaternary cyano environment . For CNS‑targeted programs, the higher logP places the target compound within the optimal range for blood‑brain barrier passive permeation (logP 3–5), whereas the des‑phenyl analog falls below the lower threshold [1].

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison Confirms Equivalent Hydrogen‑Bonding Capacity Despite Lipophilicity Divergence

Despite the substantial lipophilicity difference, the target compound and its des‑phenyl analog share an identical TPSA of 40.1 Ų, because the 4‑phenyl group adds only hydrocarbon surface area [1]. This decoupling of logP from PSA is uncommon and strategically valuable: the target compound achieves high membrane affinity without sacrificing the low TPSA needed for passive transcellular transport (threshold <90 Ų for oral absorption; <70 Ų for CNS) [2].

Drug-likeness Polar surface area ADME prediction

Methylene‑ vs. Carbonyl‑Linker Basicity and Metabolic Stability: Inferred Advantage from Electronic Structure Comparison

The methylene bridge (–CH₂–) linking the isoxazole 4‑position to the piperidine nitrogen preserves the aliphatic tertiary amine character (predicted pKa ≈ 8.2), whereas the carbonyl linker in 1-[(5-methylisoxazol-4-yl)carbonyl]piperidine (nerbacadol) converts the nitrogen into an amide with dramatically reduced basicity (predicted pKa ≈ –1) [1]. This difference means the target compound retains the protonatable amine required for ionic interactions with aspartate/glutamate residues in GPCR orthosteric sites (e.g., orexin receptors) and for lysosomal trapping, while the carbonyl analog does not [2].

Amine basicity Metabolic stability Linker chemistry

Isoxazole Regioisomer Differentiation: 4‑Substituted Isoxazole Confers Distinct Electrostatic Potential Compared to 3‑ or 5‑Substituted Regioisomers

The 4‑methylisoxazole substitution pattern places the endocyclic oxygen in a different spatial relationship to the piperidine ring compared to 3‑methylisoxazole regioisomers (e.g., 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile). Electrostatic potential calculations show that the 4‑substituted isoxazole presents a more negative potential surface near the ring oxygen, which can alter hydrogen‑bond acceptor geometry by ~1.5 Å relative to the 3‑substituted analog [1]. Such differences have been shown to cause >10‑fold shifts in affinity at isoxazole‑recognising targets, including orexin receptors [2].

Regioisomerism Electrostatic potential Receptor recognition

4‑Phenyl‑4‑carbonitrile as σ₁ Receptor Pharmacophore: Quantitative Affinity Evidence from the Core Scaffold Class

The 4‑phenylpiperidine‑4‑carbonitrile core has been validated as a privileged σ₁ receptor ligand scaffold. In a series of N‑substituted 4‑phenylpiperidine‑4‑carbonitrile derivatives, Ki(σ₁) values ranged from 1.22 to 2.14 nM, with subtype selectivity (Ki(σ₂)/Ki(σ₁)) of 680–887 [1]. The 4‑phenyl and 4‑cyano groups are essential for this affinity: removal of the phenyl group (as in CAS 2034245‑61‑7) eliminates the aromatic π‑stacking interaction with Phe107 and Tyr103 in the σ₁ binding pocket predicted by molecular docking [2]. The N‑isoxazolylmethyl substituent on the target compound provides an additional vector for modulating selectivity and pharmacokinetics without disrupting the core σ₁ pharmacophore.

Sigma-1 receptor Receptor binding PET tracer design

Rotatable Bond Count and Molecular Flexibility: Reduced Conformational Entropy Relative to Ethylene‑Linked Probe Compounds

The target compound contains 4 rotatable bonds (excluding the rigid piperidine chair and isoxazole ring), which is one fewer than an ethylene‑bridged analog such as 1‑[2‑(5-methylisoxazol-4-yl)ethyl]-4-phenylpiperidine-4-carbonitrile (hypothetical; 5 rotatable bonds) [1]. Each additional rotatable bond increases the conformational entropy penalty upon receptor binding by approximately 0.7–1.2 kcal/mol and reduces the probability of achieving a bioactive conformation [2]. The methylene linker thus represents the minimum‑length, minimum‑flexibility tether compatible with the N‑substitution chemistry.

Conformational analysis Ligand efficiency Molecular flexibility

Application Scenarios for 1-[(5-Methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile Where Analog Substitution Fails


Dual‑Pharmacophore Screening for σ₁ Receptor / Orexin Receptor Polypharmacology

The compound simultaneously presents the 4‑phenyl‑4‑carbonitrile σ₁ pharmacophore (class‑level Ki <3 nM) and the isoxazole‑piperidine orexin receptor recognition motif [1]. It is uniquely suited for screening campaigns seeking dual σ₁/orexin ligands for neurological indications such as pain, sleep disorders, or anxiety, where neither a des‑phenyl analog (absent σ₁ binding) nor a carbonyl‑linked isoxazole (absent amine protonation) can recapitulate both activities in a single molecular entity. Procurement of any single‑pharmacophore alternative would require two separate compounds to cover the same target space, increasing screening costs and complicating SAR deconvolution.

CNS PET Tracer Development Leveraging the 4‑Phenyl‑4‑carbonitrile Core

The 4‑phenylpiperidine‑4‑carbonitrile core has demonstrated suitability for ¹⁸F radiolabeling with high radiochemical purity (>99%) and favorable brain pharmacokinetics (brain‑to‑blood ratio >2 in murine biodistribution) in σ₁ receptor PET tracer programmes [2]. The isoxazolylmethyl N‑substituent on the target compound provides a modular site for further derivatisation (e.g., introduction of a fluoroethoxy‑aryl group) without disrupting the core's binding properties. The combination of clogP ≈ 4.4 and TPSA = 40.1 Ų places it squarely within the CNS radiotracer 'sweet spot' [3], making it a rational starting scaffold for imaging agent development that des‑phenyl or carbonyl‑linked analogs cannot match.

Focused Library Design for Isoxazole Regioisomer SAR Around Orexin Receptor Subtypes

Patent SAR data demonstrate that the 4‑substituted isoxazole attachment (as in the target compound) produces distinct orexin receptor subtype selectivity profiles compared to 3‑ or 5‑substituted regioisomers, with IC₅₀ differences exceeding 10‑fold at OX2 [4]. The target compound should be used as the 4‑isoxazole exemplar in a matched‑pair regioisomer library alongside its 3‑substituted and 5‑substituted counterparts. Substituting the 4‑substituted compound with a regioisomer collapses one dimension of the SAR matrix, leaving structure‑activity relationships for the isoxazole vector incompletely sampled.

Physicochemical Benchmarking for CNS Multiparameter Optimisation (MPO) Studies

The compound's unique combination of high lipophilicity (clogP 4.4), low TPSA (40.1 Ų), and a basic amine (predicted pKa ~8.2) makes it a valuable reference standard for CNS MPO score calibration [3]. In particular, it scores well on the CNS MPO desirability scale (predicted score 4.8/6.0) while pushing the upper boundary of acceptable logP, serving as a 'boundary case' for property‑based design. Neither the des‑phenyl analog (clogP too low, no σ₁ pharmacophore) nor the carbonyl‑linked analog (no basic amine) can serve this benchmarking function.

Quote Request

Request a Quote for 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.